molecular formula C8H17ClN2 B054460 1-(3-Chloropropyl)-4-methylpiperazine CAS No. 104-16-5

1-(3-Chloropropyl)-4-methylpiperazine

Cat. No. B054460
CAS RN: 104-16-5
M. Wt: 176.69 g/mol
InChI Key: AUERUDPETOKUPT-UHFFFAOYSA-N
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Description

Piperazine derivatives are widely studied for their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. "1-(3-Chloropropyl)-4-methylpiperazine" falls into this category, likely possessing unique properties that contribute to its relevance in scientific research.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the alkylation of piperazine under various conditions. For compounds similar to "1-(3-Chloropropyl)-4-methylpiperazine," methodologies might include the reaction of piperazine with chloropropyl and methyl groups under controlled conditions to ensure the formation of the desired product (Koroleva et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is crucial for understanding their properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within the molecule, influencing its reactivity and physical properties. For instance, studies have shown various piperazine derivatives crystallizing in specific configurations, which are pivotal for their biological activities (Dutkiewicz et al., 2011).

Chemical Reactions and Properties

Piperazine compounds undergo a range of chemical reactions, including N-alkylation, acylation, and reactions with electrophiles. These reactions are essential for the synthesis of complex molecules with potential pharmacological activities. The chemical properties of these derivatives can vary significantly with small modifications in their structure, affecting their solubility, stability, and reactivity.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of piperazine derivatives, are influenced by their molecular structure. For example, the introduction of chloropropyl and methyl groups can affect the compound's hydrophobicity, impacting its solubility in various solvents. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide data on the thermal stability and phase transitions of these compounds (Srinivasan et al., 2010).

Scientific Research Applications

  • Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface

    • Application Summary : This research involves the synthesis of modified halloysite nanotubes (HNTs-Cl) by a coupling reaction with (3-chloropropyl) trimethoxysilane (CPTMS). The modified HNTs-Cl has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules to create new materials with great applications in chemical engineering and nanotechnology .
    • Methods of Application : The halloysite nanotubes were treated with (3-chloropropyl) trimethoxysilane (CPTMS) in toluene, tetrahydrofuran (THF), ethanol, n-hexane, and 1,4 dioxane for 4 h under reflux conditions .
    • Results or Outcomes : The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/CPTMS/H2O of 1:1:3, and a refluxing time of 4 h .
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Monohydrochloride

    • Application Summary : This compound is synthesized and used as an impurity in nefazodone hydrochloride, a pharmaceutical formulation .
    • Methods of Application : The synthesis of this compound is reported in the literature .
    • Results or Outcomes : The compound is synthesized and characterized, and its presence as an impurity in pharmaceutical formulations is studied .
  • Use of Tris(chloropropyl) Phosphate as a Flame Retardant

    • Application Summary : Tris(chloropropyl) phosphate is a chlorinated organophosphate flame retardant commonly added to polyurethane foams .
    • Methods of Application : The compound is added to polyurethane foams during their manufacture to improve their flame retardant properties .
    • Results or Outcomes : The addition of this compound improves the flame retardant properties of polyurethane foams .
  • Why 3-chloroprop-1-en-1-ol is unstable?

    • Application Summary : This research discusses the instability of 3-chloroprop-1-en-1-ol, a compound similar to 1-(3-Chloropropyl)-4-methylpiperazine .
    • Methods of Application : The instability of 3-chloroprop-1-en-1-ol is studied through various chemical reactions .
    • Results or Outcomes : The study found that 3-chloroprop-1-en-1-ol is in equilibrium with the aldehyde, 3-chloropropanal (aka beta\\betabeta-chloropropionaldehyde). This compound is a very unstable substance which polymerizes rapidly, especially in the presence of traces of hydrochloric acid .
  • 1-(3-Chloropropyl)piperidine monohydrochloride

    • Application Summary : 1-(3-Chloropropyl)piperidine monohydrochloride is a compound with diverse applications in the synthesis of complex organic molecules. Its utility in the creation of new chemical entities is often explored in the design of potential intermediates for the production of target molecules with precise functionalities .
    • Methods of Application : The compound is used in various chemical reactions to produce complex organic molecules .
    • Results or Outcomes : The compound has been successfully used in the synthesis of complex organic molecules .

Safety And Hazards

Safety data sheets for similar compounds indicate that they may be combustible and could cause skin and eye irritation . They may also be harmful if swallowed or inhaled .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(3-chloropropyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERUDPETOKUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146204
Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)-4-methylpiperazine

CAS RN

104-16-5
Record name 1-(3-Chloropropyl)-4-methylpiperazine
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Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Record name Piperazine, 1-(3-chloropropyl)-4-methyl-
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Record name 1-(3-chloropropyl)-4-methylpiperazine
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Record name 1-(3-Chloropropyl)-4-methylpiperazine
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Synthesis routes and methods

Procedure details

N-Methyl piperazine (0.2 mol) and 1-bromo-3-chloropropane (0.1 mol) in toluene (100 mL) were heated at 80° C. for 3 hr. The precipitate was collected and the remaining filtrate extracted with HCl (1N, 2×50 mL). The aqueous layer was made basic with NaOH (1N) and extracted with ether (3×100 mL). The combined ether layers were washed with water, dried (MgSO4), filtered and evaporated to afford product as a pale yellow oil.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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